N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in 1992 and has since been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Antitumor Activity
N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, as part of the 3-benzyl-4(3H)quinazolinone analogues, has been explored for its antitumor activities. Studies have demonstrated that these analogues exhibit significant broad-spectrum antitumor activity. For instance, certain compounds within this class have shown to be 1.5–3.0-fold more potent compared to the positive control 5-FU, indicating their potential as effective anticancer agents. These compounds also displayed selective activities toward specific cancer cell lines, including CNS, renal, breast cancer, and leukemia, suggesting a targeted therapeutic potential. Molecular docking studies have further confirmed their mode of action, revealing similar binding modes to known inhibitors, underscoring their promise in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).
Antiviral Activity
This compound's structural analogues have also been assessed for their antiviral activities. Novel derivatives have been synthesized and evaluated for their effectiveness against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus (SARS-CoV). The studies have led to the identification of compounds with promising antiviral properties, highlighting the potential for the development of new therapeutic agents against viral infections (P. Selvam et al., 2007).
Antibacterial and Antifungal Activities
Furthermore, research into the antibacterial and antifungal capabilities of N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide and its analogues has yielded compounds with moderate to excellent activities against specific bacterial and fungal strains. This illustrates the compound's versatility and potential in addressing various microbial threats, further extending its applicability beyond oncology (Mohammed H. Geesi, 2020).
Diuretic Agents
A series of quinazolin-4(3H)-one derivatives, related to N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, have been synthesized and evaluated for their diuretic activities. The studies aim to explore the effects of heterocyclic combinations on diuretic activity, with some derivatives showing significant results. This opens up new avenues for the development of diuretic agents, offering potential benefits in treating conditions associated with fluid retention (A. R. Maarouf et al., 2004).
properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-18(21-11-13-27-14-15-6-2-1-3-7-15)10-12-23-19(25)16-8-4-5-9-17(16)22-20(23)26/h1-9H,10-14H2,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXSBPLRADWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.